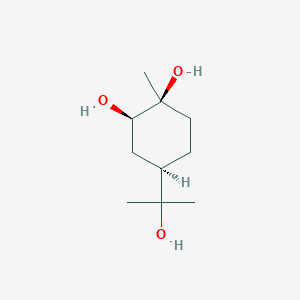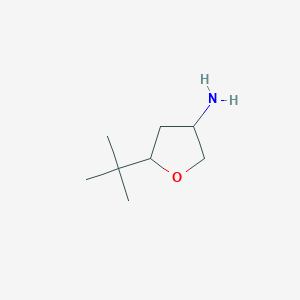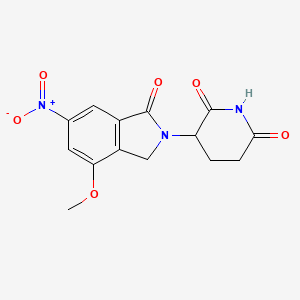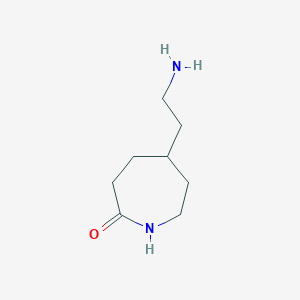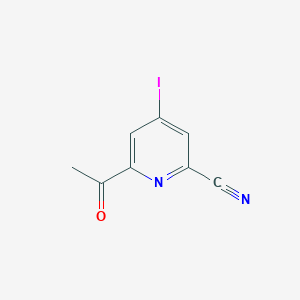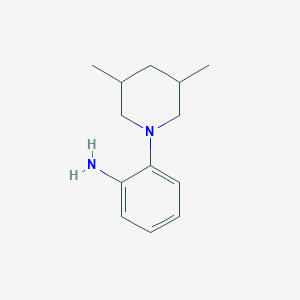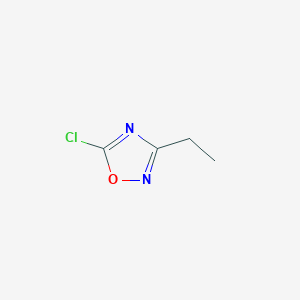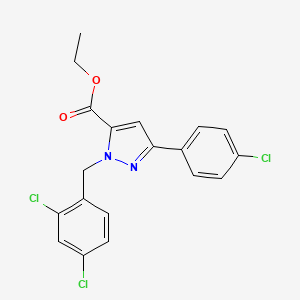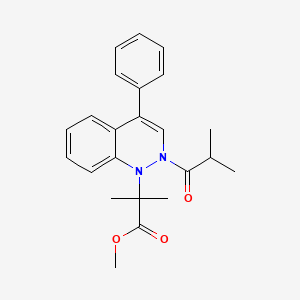![molecular formula C11H13ClN2O3 B14864051 1-(Benzo[d][1,3]dioxol-5-yl)piperazin-2-one hydrochloride](/img/structure/B14864051.png)
1-(Benzo[d][1,3]dioxol-5-yl)piperazin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)piperazin-2-one hydrochloride is a chemical compound with the molecular formula C12H14N2O3·HCl. It is known for its unique structure, which includes a benzo[d][1,3]dioxole ring fused to a piperazine moiety.
Preparation Methods
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)piperazin-2-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the piperazine moiety: This step involves the reaction of the benzo[d][1,3]dioxole derivative with piperazine under controlled conditions.
Hydrochloride salt formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound
Industrial production methods often involve optimization of these steps to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
1-(Benzo[d][1,3]dioxol-5-yl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)piperazin-2-one hydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it is known to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in neurotransmitter degradation, leading to increased levels of neurotransmitters in the brain . This mechanism is particularly relevant in the treatment of neurological disorders.
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)piperazin-2-one hydrochloride can be compared with other similar compounds, such as:
1-(Benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)methanone hydrochloride: This compound has a similar structure but differs in the position of the functional groups, leading to different chemical and biological properties.
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: This compound contains a piperidine ring instead of a piperazine ring, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of the benzo[d][1,3]dioxole and piperazine moieties, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H13ClN2O3 |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)piperazin-2-one;hydrochloride |
InChI |
InChI=1S/C11H12N2O3.ClH/c14-11-6-12-3-4-13(11)8-1-2-9-10(5-8)16-7-15-9;/h1-2,5,12H,3-4,6-7H2;1H |
InChI Key |
WIVJZNUWGTVNER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC3=C(C=C2)OCO3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


